6-Acetylthiohexanoic acid

Description

Contextual Significance of Thioester-Containing Carboxylic Acids in Modern Chemical Synthesis

Thioester-containing carboxylic acids are a versatile class of organic compounds that have found broad applications in modern chemical synthesis. Their utility stems from the unique reactivity of the thioester group. Thioesters are crucial intermediates in various biosynthetic pathways, including the formation of fatty acids and polyketides. researchgate.net

In synthetic chemistry, thioacids and their derivatives are recognized as effective acylating agents under mild conditions. nih.gov This property has led to the development of new methods for creating amide bonds, which are fundamental in peptide synthesis. nih.gov Furthermore, the selective reactivity of thioesters allows for their use in bioconjugation, enabling the stable linking of molecules to proteins. The development of methods for the direct conversion of carboxylic acids to thioesters continues to be an active area of research, aiming to provide more efficient and practical synthetic routes. researchgate.netnih.gov

The thioester functional group is a privileged structural motif in the synthesis of pharmaceuticals, highlighting its importance in medicinal chemistry. nsf.gov Recent advancements have focused on transition-metal-catalyzed decarbonylative processes that utilize carboxylic acids as precursors for cross-coupling reactions, further expanding the synthetic utility of thioester-containing compounds. nsf.govrsc.org

Overview of Academic Research Trajectories for 6-Acetylthiohexanoic Acid

Academic research involving this compound has primarily focused on its application in biotechnology and materials science. A significant area of investigation is its use as a precursor for the biosynthesis of functionalized polyhydroxyalkanoates (PHAs), specifically a type of PHA known as PHACOS. chemicalbook.comresearchgate.net PHAs are biodegradable polyesters produced by microorganisms and are considered promising alternatives to conventional plastics. csic.es

Researchers have explored using this compound in fermentation processes with bacteria like Pseudomonas putida to produce PHACOS, a polymer with thioester side chains. google.comcsic.es These functionalized polymers exhibit novel properties, including antimicrobial activity against pathogens like methicillin-resistant Staphylococcus aureus (MRSA). csic.esnih.gov Studies have investigated optimizing the production of these polymers by manipulating fermentation conditions and using genetically engineered bacterial strains. csic.esgoogle.com

Another research trajectory involves the use of this compound in the synthesis of novel coordination complexes, particularly single-molecule magnets (SMMs). rsc.org These are individual molecules that exhibit magnetic hysteresis, a property traditionally associated with bulk magnets. The thioester group in this compound provides a functional handle for creating new SMMs with potential applications in molecular spintronics and quantum computing. rsc.orgamazonaws.comresearchgate.net Research in this area focuses on synthesizing and characterizing the magnetic properties of these manganese-based SMMs. rsc.orgresearchgate.net

The synthesis of this compound itself and its derivatives is also a subject of study, with methods being developed to improve yield and purity. The compound's reactivity, particularly the ability of the thioester group to react selectively with thiols, is a key aspect of its utility in creating bioconjugates for applications such as antibody production.

Chemical and Physical Properties of this compound

| Property | Value |

| CAS Number | 80441-57-2 |

| Molecular Formula | C₈H₁₄O₃S |

| Molecular Weight | 190.26 g/mol sigmaaldrich.comscbt.com |

| IUPAC Name | 6-acetylsulfanylhexanoic acid |

| Density | 1.144 g/mL at 25 °C sigmaaldrich.comchemicalbook.com |

| Refractive Index | n20/D 1.491 sigmaaldrich.comchemicalbook.com |

| pKa | 4.73±0.10 (Predicted) guidechem.com |

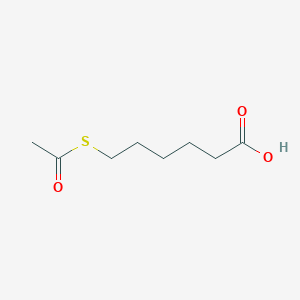

Structure

3D Structure

Properties

CAS No. |

80441-57-2 |

|---|---|

Molecular Formula |

C8H14O3S |

Molecular Weight |

190.26 g/mol |

IUPAC Name |

6-acetylsulfanylhexanoic acid |

InChI |

InChI=1S/C8H14O3S/c1-7(9)12-6-4-2-3-5-8(10)11/h2-6H2,1H3,(H,10,11) |

InChI Key |

PIFIISOIFYMVLS-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)SCCCCCC(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of 6 Acetylthiohexanoic Acid

Established Chemical Synthetic Pathways for 6-Acetylthiohexanoic Acid

The principal methods for synthesizing this compound involve direct thioesterification of hexanoic acid derivatives or acetylation of 6-mercaptohexanoic acid.

Thioesterification Strategies from Hexanoic Acid Derivatives

A prevalent strategy for synthesizing this compound is the thioesterification of a hexanoic acid derivative, typically a 6-halo-substituted version. This method involves a nucleophilic substitution reaction where a thioacetate (B1230152) salt displaces the halide.

One documented procedure involves the reaction of 6-bromohexanoic acid with potassium thioacetate. beilstein-journals.org The reaction is typically performed in a polar aprotic solvent, such as dimethylformamide (DMF), under an inert nitrogen atmosphere to prevent unwanted side reactions. beilstein-journals.org The process is initiated at a reduced temperature (e.g., 0°C) and then allowed to warm to room temperature and stir overnight to ensure the reaction proceeds to completion. beilstein-journals.org This pathway has been reported to achieve yields greater than 80%. beilstein-journals.org

Table 1: Reaction Parameters for Thioesterification of 6-Bromohexanoic Acid

| Parameter | Details | Source(s) |

| Starting Material | 6-Bromohexanoic acid | beilstein-journals.org |

| Reagent | Potassium thioacetate | beilstein-journals.org |

| Solvent | Dimethylformamide (DMF) | beilstein-journals.org |

| Atmosphere | Inert (Nitrogen) | beilstein-journals.org |

| Temperature | 0°C to Room Temperature | beilstein-journals.org |

| Yield | >80% | beilstein-journals.org |

Acetylation of 6-Mercaptohexanoic Acid

An alternative synthetic route is the direct acetylation of 6-mercaptohexanoic acid. This method capitalizes on the reactivity of the thiol group, which is acetylated to form the desired thioester.

A specific protocol for this conversion involves dissolving 6-mercaptohexanoic acid in a solvent mixture, such as 1:1 glacial acetic acid and dichloromethane, and cooling the solution on ice. rsc.org An acetylating agent, acetyl chloride, is then added dropwise. rsc.orgnih.gov The reaction is subsequently warmed to room temperature and stirred for an extended period, typically 24 hours, to drive the formation of the thioester. rsc.org This method has been shown to be highly efficient, achieving a near-quantitative yield of 99%. rsc.org

Table 2: Reaction Parameters for Acetylation of 6-Mercaptohexanoic Acid

| Parameter | Details | Source(s) |

| Starting Material | 6-Mercaptohexanoic acid | rsc.orgnih.gov |

| Reagent | Acetyl chloride | rsc.orgnih.gov |

| Solvent | 1:1 Glacial acetic acid:Dichloromethane | rsc.org |

| Temperature | Ice bath (0°C) to Room Temperature | rsc.org |

| Reaction Time | 24 hours | rsc.org |

| Yield | 99% | rsc.org |

Utilization of Thioester-Carboxylate Ligands

While primarily a synthetic target, this compound itself is utilized as a functional thioester-carboxylate ligand in coordination chemistry. In this capacity, it is used to synthesize more complex molecular structures, such as hexametallic manganese(III) single-molecule magnets (SMMs). researchgate.net In these syntheses, the 6-acetylthiohexanoate (6-atha) ligand coordinates to metal centers, functionalizing the resulting complex with its thioester group. researchgate.net This demonstrates the compound's utility in creating advanced materials with specific magnetic properties. researchgate.net

Optimization of Reaction Conditions and Process Parameters

To maximize the output and purity of this compound, careful control over reaction conditions is essential. Factors such as solvent choice, temperature, and reaction atmosphere play a critical role in the efficiency of the synthesis.

Influence of Temperature, Solvent Systems, and Catalysts on Reaction Yield

The choice of solvent is a key parameter in the synthesis of this compound. Polar aprotic solvents like dimethylformamide (DMF) are commonly used for thioesterification reactions involving halo-substituted hexanoic acids, facilitating the nucleophilic attack by the thioacetate ion. beilstein-journals.org For other C-S bond-forming reactions, such as carbonylative S-cyclization processes, the solvent can dramatically alter the course of the reaction. pubcompare.ai

Temperature is another critical variable. Syntheses are often initiated at 0°C to control the initial exothermic reaction before being allowed to proceed at room temperature. beilstein-journals.orgrsc.org While general thioester synthesis can sometimes be performed at elevated temperatures (e.g., 80°C), this may lead to decreased efficiency depending on the specific pathway. rsc.org

Table 3: Factors Influencing Synthesis of Thioesters

| Factor | Influence and Examples | Source(s) |

| Solvent | Polar aprotic solvents (e.g., DMF) are effective for thioesterification. The choice of solvent can change the reaction course. | beilstein-journals.orgpubcompare.ai |

| Temperature | Reactions are often initiated at 0°C and proceed at room temperature. Higher temperatures (e.g., 80°C) may be used but can reduce efficiency. | beilstein-journals.orgrsc.orgrsc.org |

| Catalyst | Metal-catalyzed reactions (e.g., using Pd(II)) are an established pathway for C-S bond formation, offering high selectivity. | pubcompare.ai |

Considerations for Achieving High Synthesis Efficiency

High synthesis efficiency is paramount for both laboratory-scale and potential industrial production. A key consideration is the prevention of side reactions, particularly oxidation. Performing the synthesis under an inert atmosphere, such as nitrogen, is a common practice to protect sensitive reagents and intermediates. beilstein-journals.org This is especially important when working with thiols or thioacetate salts, which can be susceptible to oxidation. Adherence to such protocols has been shown to result in high yields, often exceeding 80-90%. beilstein-journals.orgrsc.org

Purification and Isolation Techniques for Research Applications

The purification and isolation of this compound are critical steps in its synthesis to ensure high purity for research and downstream applications. The selection of the purification method depends on the scale of the synthesis and the nature of the impurities present.

Chromatographic Separation Methods (e.g., Silica (B1680970) Gel Chromatography)

Silica gel column chromatography is a widely employed technique for the purification of this compound on a laboratory scale. amazonaws.comwustl.edu This method separates compounds based on their differential adsorption to the stationary phase (silica gel) and their solubility in the mobile phase (eluent). wustl.edu

For this compound, a common approach involves dissolving the crude product in a suitable solvent and loading it onto a column packed with silica gel. amazonaws.comwustl.edu The choice of eluent system is crucial for achieving effective separation. A typical eluent system for this compound is a mixture of chloroform (B151607) and methanol. amazonaws.com The polarity of the eluent is often gradually increased to facilitate the elution of the target compound.

It is important to note that silica gel is slightly acidic, which can potentially cause the degradation of acid-labile compounds. kanto.co.jpnih.gov While this compound itself is an acid, careful monitoring of the purification process is necessary to prevent any unwanted side reactions. chemicalbook.com In cases where acid sensitivity is a concern, the silica gel can be neutralized by treatment with a solution like sodium bicarbonate. nih.gov

The effectiveness of the separation is monitored by techniques such as thin-layer chromatography (TLC), which allows for the visualization of the different components of the mixture. google.com Fractions containing the purified this compound are then collected and the solvent is removed, typically by rotary evaporation, to yield the purified product.

Table 1: Parameters for Silica Gel Chromatography of this compound

| Parameter | Description |

| Stationary Phase | Silica gel (200-300 mesh is common for flash chromatography) rsc.org |

| Mobile Phase (Eluent) | A mixture of solvents, often starting with a non-polar solvent and gradually increasing polarity. A common system is Chloroform (CHCl3). amazonaws.com |

| Sample Preparation | The crude this compound is dissolved in a minimal amount of a suitable solvent before loading onto the column. |

| Elution Technique | Gradient elution (gradually increasing the polarity of the mobile phase) or isocratic elution (using a constant mobile phase composition) can be used. |

| Monitoring | Thin-Layer Chromatography (TLC) is used to track the separation and identify fractions containing the pure product. google.com |

Recrystallization Protocols

Recrystallization is another powerful technique for purifying solid compounds, including this compound. This method relies on the principle that the solubility of a compound in a solvent increases with temperature. A suitable solvent is one in which the target compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.

For the recrystallization of a related acetylthio-containing compound, (S)-2-[(acetylthio)methyl]benzenepropionic acid, acetonitrile (B52724) has been successfully used. google.com A general protocol would involve dissolving the crude this compound in a minimal amount of a hot solvent. The hot, saturated solution is then allowed to cool slowly. As the solution cools, the solubility of the this compound decreases, leading to the formation of crystals, while impurities remain dissolved in the solvent.

The crystals are then collected by filtration, washed with a small amount of cold solvent to remove any adhering impurities, and dried. The purity of the recrystallized product can be assessed by its melting point and spectroscopic techniques. Multiple recrystallizations may be necessary to achieve the desired level of purity. google.com

Scalability Approaches for Laboratory and Research-Scale Production

The production of this compound for research purposes often requires scalable synthetic routes that can be adapted from milligram to gram quantities. One notable approach involves a two-stage fermentation process using a genetically modified bacterial strain, Pseudomonas putida KT42FadB. google.com

In this biotechnological method, this compound serves as a functionalized precursor for the biosynthesis of polyhydroxyalkanoates with thioester groups in their side chains (PHACOS). google.com The production is typically carried out in a culture medium where decanoic acid acts as an inducer for PHA synthesis. google.com Optimal growth conditions have been established using a specific ratio of this compound to decanoic acid. google.com

Table 2: Parameters for Research-Scale Production of this compound Derivatives via Fermentation

| Parameter | Condition | Reference |

| Bacterial Strain | Pseudomonas putida KT42FadB | google.com |

| Precursor | This compound (6-ATH) | google.com |

| Inducer | Decanoic acid | google.com |

| Concentrations | 12 mM 6-ATH and 2.4 mM decanoic acid | google.com |

| Fermentation | Two-stage process | google.com |

| Duration (2nd stage) | 24 hours | google.com |

This fermentation strategy demonstrates a scalable method for producing materials derived from this compound, highlighting its utility as a building block in biotechnology. google.com

Directed Synthesis of Functionally Modified Derivatives and Precursors

This compound is a valuable starting material for the synthesis of various functionally modified derivatives and precursors with applications in fields like pharmaceuticals and materials science. google.com

Hydroxylated Hexanoic Acid Analogues

Hydroxylated derivatives of this compound are of interest, particularly in the context of producing functionalized bioplastics. google.com These hydroxylated analogues can be obtained through the hydrolysis of polyhydroxyalkanoates containing 6-acetylthiohexanoate monomers (PHACOS). google.com The hydrolysis can be achieved through chemical or, preferably, enzymatic methods. google.com The enzyme depolymerase PhaZ has been shown to be effective in hydrolyzing PHA granules. google.com This process yields hydroxylated derivatives of this compound, which can be further utilized as synthons in chemical synthesis. google.com

The production of 6-hydroxyhexanoic acid itself, a related but distinct compound, has been reported through the enzymatic oxidation of 1,6-hexanediol (B165255) by Gluconobacter oxydans. researchgate.net This highlights the potential of biocatalysis in generating hydroxylated hexanoic acid structures.

Enantiopure (R)-3-Hydroxy-Acylthioalkanoic Acid Derivatives

The synthesis of enantiopure compounds is of paramount importance in the pharmaceutical industry. (R)-3-hydroxy-acylthioalkanoic acids, such as (R)-3-hydroxy-6-acetylthiohexanoic acid, are valuable chiral synthons. google.com These enantiopure compounds can be obtained from the hydrolysis of PHACOS produced by bacterial fermentation. google.com The use of specific enzymes in the hydrolysis process can ensure the stereospecificity of the resulting hydroxy acid.

The synthesis of other enantiopure (R)-3-hydroxy-alkanoic acids has been achieved through various methods, including pathways starting from cellulose-derived levoglucosenone. researchgate.net While not directly starting from this compound, these methods demonstrate the broader strategies available for accessing enantiopure hydroxy fatty acids. Enzymatic resolutions, for instance using lipases like CAL-B, are also powerful tools for separating racemic mixtures to obtain enantiomerically pure compounds. researchgate.net

Chemical Reactivity and Mechanistic Studies of 6 Acetylthiohexanoic Acid

Intrinsic Reactivity of the Thioester and Carboxylic Acid Moieties

The reactivity of 6-Acetylthiohexanoic acid is centered on the electrophilic nature of the two carbonyl carbons and the nucleophilicity of the sulfur atom. In the context of nucleophilic acyl substitution, the thioester group is generally more reactive than a comparable ester. libretexts.org This heightened reactivity is attributed to the fact that a thiolate (RS⁻) is a weaker base and consequently a better leaving group than an alkoxide (RO⁻). libretexts.org The partial positive charge on the thioester's carbonyl carbon is less stabilized by electron donation from the adjacent sulfur atom compared to the oxygen in an ester, increasing its electrophilicity. libretexts.org

Reactivity Overview of Functional Groups in this compound

| Functional Group | Type of Reaction | Description | Typical Reagents |

|---|---|---|---|

| Thioester (-C(O)S-) | Nucleophilic Acyl Substitution | The thioester group reacts with various nucleophiles, where the acetylthio group acts as the leaving group. It is more reactive than a standard ester. libretexts.org | Thiols, Amines, Water/Hydroxide, Hydride donors |

| Carboxylic Acid (-COOH) | Functionalization | The carboxylic acid undergoes typical reactions such as esterification, amidation, and reduction. | Alcohols, Amines (with coupling agents), Dehydrating agents |

| Carboxylic Acid (-COOH) | Decarboxylation | Removal of the carboxyl group as CO₂ under specific, often harsh, conditions. smolecule.com | Heat, Specialized Catalysts |

A characteristic reaction of the thioester group is thiol-thioester exchange, which proceeds via nucleophilic attack by an external thiol. harvard.edu This reaction is significantly faster than the corresponding reaction with oxygen nucleophiles, such as in hydrolysis. harvard.edu The process is fundamental in certain bioconjugation techniques and peptide synthesis, where thioesters are used for native chemical ligation. wikipedia.org

The mechanism involves the attack of a thiolate anion (R''S⁻) on the electrophilic carbonyl carbon of the thioester (R-C(O)SR'). This forms a tetrahedral intermediate. The rate-determining step of the exchange is dependent on the relative acidities (pKa values) of the incoming and outgoing thiols. harvard.edu

If the attacking thiol is less acidic (higher pKa) than the thiol of the thioester, the formation of the tetrahedral intermediate is the rate-determining step. harvard.edu

Conversely, if the attacking thiol is more acidic (lower pKa), the breakdown of the intermediate to form the new thioester is rate-determining. harvard.edu

This reactivity allows for the selective modification of molecules containing thiol groups, such as cysteine residues in proteins.

The carboxylic acid group of this compound can be modified through various standard organic reactions. mdpi.com A primary example is amidation, where the carboxylic acid reacts with a primary or secondary amine to form a stable amide bond. This reaction typically requires the use of a coupling agent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), to activate the carboxyl group for nucleophilic attack by the amine. mdpi.com Furthermore, the molecule can act as a thioester-carboxylate ligand, coordinating with metal centers to form complex structures, as demonstrated in the synthesis of hexametallic Manganese(III) complexes. researchgate.net

Nucleophilic Reactivity of the Thioester Group with Thiols

Defined Reaction Pathways Involving this compound

The bifunctional nature of this compound enables specific, controlled reaction sequences that can target either functional group.

The carboxylic acid terminus can undergo esterification by reacting with an alcohol, typically in the presence of an acid catalyst or a dehydrating agent. smolecule.comwikipedia.org This condensation reaction eliminates a molecule of water to form the corresponding carboxylate ester. wikipedia.org Common dehydrating agents used to drive the reaction to completion include dicyclohexylcarbodiimide (B1669883) (DCC). wikipedia.org

General Esterification Reaction: CH₃COS(CH₂)₅COOH + R-OH ⇌ CH₃COS(CH₂)₅COOR + H₂O

Decarboxylation involves the removal of the carboxyl group and the release of carbon dioxide (CO₂). smolecule.com While this transformation is possible for this compound, it generally requires specific and often energetic conditions. smolecule.com The reaction is not as facile as it is for β-keto acids or malonic acids, which possess a structural feature enabling a concerted, cyclic transition state for decarboxylation upon heating. masterorganicchemistry.com For simple aliphatic carboxylic acids, achieving decarboxylation may necessitate specialized methods, such as metallaphotoredox catalysis. princeton.edu

The thioester group is a prime site for nucleophilic substitution reactions. smolecule.com In these reactions, the acetylthio moiety can serve as an effective leaving group, permitting the introduction of other functionalities. smolecule.com Acyl-CoA thioesters, which are structurally related, are common substrates for nucleophilic acyl substitution in biological systems. libretexts.org These reactions can involve a variety of nucleophiles. For instance, aminolysis (reaction with an amine) yields an amide, while reaction with a hydride donor can reduce the thioester to an aldehyde. libretexts.org The hydrolysis of the thioester to the corresponding thiol and carboxylic acid is another key nucleophilic substitution pathway. wikipedia.orggoogle.com

Decarboxylation Processes

Proposed Mechanisms of Biological Interaction (e.g., Thiol-Disulfide Exchange)

The biological interactions of this compound are fundamentally linked to the reactivity of its two primary functional groups: the terminal carboxylic acid and the thioester group. The thioester, in particular, serves as a protected form of a thiol, which, upon deprotection, can engage in significant biological reactions such as thiol-disulfide exchange.

The primary mechanism for the biological interaction of this compound involves its role as a precursor to a reactive thiol. The acetyl group on the sulfur atom acts as a protecting group. For the compound to become biologically reactive in many contexts, this acetyl group must first be removed to expose the free thiol (-SH). This deprotection is often accomplished chemically, for example, by using hydroxylamine, yielding 6-mercaptohexanoic acid. nih.gov This resulting free thiol is a potent nucleophile capable of interacting with biological molecules.

Thiol-Disulfide Exchange

The most prominent proposed mechanism of interaction is the thiol-disulfide exchange. wikipedia.org This is a common reaction in biochemistry where a thiolate anion (-S⁻) from one molecule attacks a disulfide bond (-S-S-) in another, typically a protein. wikipedia.org The reaction breaks the original disulfide bond and forms a new, mixed disulfide bond. wikipedia.orgnih.gov

The process unfolds as follows:

Deprotection: this compound is converted to its corresponding thiol, 6-mercaptohexanoic acid. nih.gov

Thiolate Formation: At a pH above the pKa of the thiol group (typically around pH 8), the thiol is deprotonated to form a more reactive thiolate anion. wikipedia.org

Nucleophilic Attack: The thiolate anion attacks one of the sulfur atoms of a disulfide bridge within a biological macromolecule, such as one linking two cysteine residues in a protein. wikipedia.org

New Disulfide Formation: A new disulfide bond is formed between the 6-mercaptohexanoic acid moiety and one of the original sulfur atoms. The other sulfur atom of the original disulfide is released as a new thiolate. wikipedia.org

This mechanism is central to the process of bioconjugation, where this compound is used to link molecules to proteins. For instance, it has been used to create immunogens for antibody production. mdpi.com In a typical procedure, the carboxylic acid end of this compound is first activated using reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysulfosuccinimide (NHS). mdpi.com This activated acid then reacts with amine groups on a carrier protein, such as Ovalbumin (OVA), forming a stable amide linkage. mdpi.com The result is a "thiolated" protein, which now possesses reactive thiol groups on its surface, ready for conjugation to a target molecule. mdpi.com

Interaction via Functionalized Polymers

Another context for the biological interaction of this compound is through its use as a precursor for functionalized polyhydroxyalkanoates (PHAs), termed PHACOS. google.com In this application, bacteria are fed this compound along with a co-substrate, incorporating monomers like 6-acetylthio-3-hydroxyhexanoic acid into the polymer chain. researchgate.netresearchgate.net The resulting PHACOS material has been shown to possess bactericidal activity, for example, against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Research suggests that the thioester groups in the polymer side chains play a crucial role in this antimicrobial activity. nih.gov While the exact mechanism of action is still under investigation, it is proposed that these thioester groups interact directly with bacterial cellular components, leading to cell death. nih.gov

Data Tables

Table 1: Functional Groups of this compound and Their Role in Biological Interactions

| Functional Group | Chemical Formula | Role in Biological Interaction |

| Carboxylic Acid | -COOH | Serves as an anchor point for covalent attachment to proteins (e.g., via amide bond formation after activation). mdpi.com |

| Acetylthio (Thioester) | -S-C(=O)CH₃ | Acts as a stable, protected form of a thiol. nih.gov It is key to the functionality of PHACOS polymers. nih.gov |

| Thiol (deprotected form) | -SH | The reactive species that participates in thiol-disulfide exchange to form covalent bonds with biological molecules like proteins. nih.govwikipedia.org |

Table 2: Example Protocol for Protein Conjugation using this compound

This table outlines a general procedure for modifying a protein (Ovalbumin) to introduce reactive thiol groups, based on established methods. mdpi.com

| Step | Reagents | Conditions | Outcome |

| 1. Activation | This compound, EDC, NHS, MES buffer, DMF | The mixture is activated for approximately 6 hours. | The carboxylic acid group of this compound is activated for reaction. mdpi.com |

| 2. Conjugation to Protein | Activated solution from Step 1, Ovalbumin (OVA), Carbonate buffer solution | The activated acid is added to the protein solution and allowed to react overnight. | This compound is covalently linked to OVA via an amide bond, creating an "SH-modified" protein. mdpi.com |

| 3. Purification | Dialysis against PBS | The modified protein is dialyzed for several days to remove unreacted reagents. | A purified, thiolated protein conjugate is obtained. mdpi.com |

| 4. Further Reaction | Thiolated protein, Target molecule (e.g., MC-LR) | Reaction proceeds at a basic pH (e.g., pH 12). | The now-exposed thiol group on the protein reacts with the target molecule to form the final conjugate. mdpi.com |

Advanced Analytical Characterization Methodologies for 6 Acetylthiohexanoic Acid

Spectroscopic Analysis Techniques

Spectroscopic methods are fundamental in elucidating the structural features of 6-acetylthiohexanoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the structural integrity of this compound by providing detailed information about the hydrogen and carbon atoms within the molecule.

¹H NMR: The proton NMR spectrum provides characteristic signals that correspond to the different types of protons in the molecule. In a typical ¹H NMR spectrum of this compound, a singlet corresponding to the carboxylic acid proton (-COOH) appears at a chemical shift (δ) of approximately 11.51 ppm. rsc.org The triplet for the two protons on the carbon adjacent to the sulfur atom (-SCH₂-) is observed around 2.86 ppm. rsc.org A singlet for the three protons of the acetyl methyl group (-SCOCH₃) is found at about 2.32 ppm. rsc.org Additional multiplets for the methylene (B1212753) protons in the hexanoic acid chain are also present. rsc.org

¹³C NMR: The carbon-13 NMR spectrum complements the ¹H NMR data by identifying the different carbon environments. Key signals include those for the carbonyl carbons of the thioester and carboxylic acid groups, which typically appear in the range of δ 170–175 ppm. The various methylene carbons of the hexanoic acid backbone and the methyl carbon of the acetyl group also give rise to distinct peaks in the spectrum. pressbooks.pub

¹H NMR Data for this compound

| Functional Group | Chemical Shift (δ, ppm) | Multiplicity | Number of Protons |

|---|---|---|---|

| -COOH | ~11.51 | Singlet | 1H |

| -SCH₂- | ~2.86 | Triplet | 2H |

| -SCOCH₃ | ~2.32 | Singlet | 3H |

| -CH₂- (chain) | ~2.36, ~1.61, ~1.42 | Multiplets | 6H |

Data sourced from multiple studies. rsc.org

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is utilized to identify the functional groups present in this compound. The IR spectrum exhibits characteristic absorption bands corresponding to specific molecular vibrations. A strong, broad absorption band is typically observed for the O-H stretch of the carboxylic acid group in the region of 3300-2500 cm⁻¹. libretexts.org The C=O stretching vibration of the carboxylic acid carbonyl group appears as an intense band between 1760-1690 cm⁻¹. libretexts.org Additionally, the C=O stretch of the thioester group is also expected in the carbonyl region. psu.edu The C-O stretch of the carboxylic acid is found in the 1320-1210 cm⁻¹ range. libretexts.org

Characteristic IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Description |

|---|---|---|

| O-H (Carboxylic Acid) | 3300-2500 | Strong, broad stretch |

| C=O (Carboxylic Acid) | 1760-1690 | Strong stretch |

| C-H (Alkyl) | 3000-2850 | Stretch |

| C-O (Carboxylic Acid) | 1320-1210 | Stretch |

Data based on typical ranges for the respective functional groups. libretexts.orgresearchgate.net

UV-Visible (UV-Vis) Spectroscopy

UV-Visible (UV-Vis) spectroscopy can be used to study the electronic transitions within the this compound molecule. The carboxylic acid and thioester functional groups contain chromophores that absorb ultraviolet light. scholarsresearchlibrary.comresearchgate.net The C=O group of carboxylic acids typically exhibits an absorption peak at specific wavelengths, which can be influenced by the solvent and molecular structure. researchgate.net While not as structurally informative as NMR or IR, UV-Vis spectroscopy is useful for quantitative analysis and for monitoring reactions involving the chromophoric groups of the molecule.

Mass Spectrometry-Based Analysis

Mass spectrometry techniques are essential for determining the molecular weight and fragmentation pattern of this compound, further confirming its identity.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. For the analysis of this compound, a derivatization step, such as methanolysis, is often employed to convert the non-volatile acid into a more volatile methyl ester derivative. google.comresearchgate.net The gas chromatograph separates the components of the sample, and the mass spectrometer provides a mass spectrum for each component. The mass spectrum of the derivatized this compound will show a molecular ion peak corresponding to its molecular weight, as well as characteristic fragment ions that help to elucidate its structure. google.comresearchgate.netproquest.com This technique has been used to analyze the monomer composition of polyhydroxyalkanoates (PHAs) that incorporate this compound. google.comresearchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a highly sensitive and specific technique used for the analysis of a wide range of compounds, including those that are not amenable to GC-MS. In the analysis of this compound, LC separates the compound from a mixture, and the tandem mass spectrometer provides structural information. The protonated molecular ion [M+H]⁺ of this compound is observed at a mass-to-charge ratio (m/z) of approximately 191.26 Da. rsc.org This technique is particularly useful for the direct analysis of the acid without the need for derivatization and has been applied in studies involving this compound. rsc.org

Mass Spectrometry Data for this compound

| Technique | Ion | m/z (Observed) | Reference |

|---|---|---|---|

| LC-MS/MS | [M+H]⁺ | 191.8 | rsc.org |

Chromatographic Separation and Purity Assessment

The purity and stereochemical integrity of this compound are critical for its intended applications, necessitating robust analytical methodologies. Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are central to assessing the purity of the compound.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary technique for determining the purity of this compound. Reversed-phase HPLC is commonly employed, where the compound is separated on a nonpolar stationary phase. Standard methods often utilize a C18 column for separation. nih.gov The mobile phase typically consists of a mixture of water and an organic solvent, such as acetonitrile (B52724), often with an acid modifier like formic acid to ensure the carboxylic acid group remains protonated for better peak shape. bgb-analytik.com

Detection is frequently performed using a UV detector, as the thioester and carboxylic acid functionalities exhibit absorbance in the low UV range. nih.gov A common wavelength for detection is 254 nm. nih.gov Purity is determined by integrating the peak area of the analyte and comparing it to the total area of all peaks in the chromatogram, with typical purity specifications being above 95%. nih.gov

Table 1: Typical HPLC Conditions for Purity Assessment of this compound

| Parameter | Condition | Source(s) |

| Stationary Phase | C18 | nih.gov |

| Mobile Phase | Acetonitrile / Water with 0.1% Formic Acid | bgb-analytik.com |

| Elution | Gradient elution (e.g., 5-95% acetonitrile) | bgb-analytik.com |

| Detection | UV Absorbance | nih.gov |

| Wavelength | 254 nm | nih.gov |

Chiral HPLC for Stereochemical Analysis

While this compound itself is not chiral, related structures that are stereoisomers, such as those with chirality at the C6 position, require specialized chiral separation techniques for stereochemical analysis. The analytical methods developed for the structurally similar chiral compound α-lipoic acid (thioctic acid) provide the established framework for such analyses. mdpi.commdpi.com These methods fall into two main categories: direct and indirect separation.

Direct Chiral HPLC: This is the most common approach and involves the use of a chiral stationary phase (CSP). Polysaccharide-based CSPs, particularly those derived from amylose (B160209) and cellulose, have proven effective for resolving the enantiomers of α-lipoic acid. mdpi.commdpi.com For example, amylose tris-[(S)-α-methylbenzylcarbamate] is a chiral selector used in columns that can achieve baseline separation of α-lipoic acid enantiomers under normal-phase conditions. mdpi.com The mobile phase often consists of a nonpolar solvent like n-hexane mixed with an alcohol (e.g., isopropanol (B130326) or ethanol) and an acidic modifier like trifluoroacetic acid (TFA) to improve peak shape. mdpi.comresearchgate.net

Indirect Chiral HPLC: This method involves derivatizing the enantiomers with a chiral agent to form diastereomers. These diastereomers have different physical properties and can be separated on a standard, non-chiral stationary phase (like C18). nih.gov For α-lipoic acid, this has been achieved by reducing the disulfide to a dithiol and then reacting it with a chiral derivatizing agent, followed by analysis using reversed-phase HPLC with fluorescence detection. nih.gov

Table 2: Exemplary Chiral HPLC Methodologies (based on α-Lipoic Acid)

| Parameter | Direct Method Example | Indirect Method Example | Source(s) |

| Technique | Direct separation on Chiral Stationary Phase | Pre-column chiral derivatization | mdpi.com, nih.gov |

| Stationary Phase | Chiralpak AS-H (amylose-based CSP) | Reversed-Phase C18 | mdpi.com, nih.gov |

| Mobile Phase | n-hexane / Isopropanol / TFA (80:20:0.1) | Acetonitrile / Water | mdpi.com, nih.gov |

| Derivatizing Agent | Not applicable | o-phthalaldehyde / D-phenylalanine | nih.gov |

| Detection | UV (330 nm) | Fluorescence | mdpi.com, nih.gov |

Quantitative Assays for Specific Functional Groups (e.g., Ellman's Assay for Thiolation)

The key functional groups of this compound—the carboxylic acid and the thioester—can be quantified using specific assays. The thioester group is of particular interest as it serves as a protected thiol. To confirm its presence and quantify the corresponding free sulfhydryl (-SH) group after deprotection, Ellman's assay is a widely used method. researchgate.netnih.gov

Ellman's reagent, 5,5'-dithio-bis-(2-nitrobenzoic acid) or DTNB, reacts specifically with free sulfhydryl groups in a thiol-disulfide exchange reaction. mdpi.comuniroma1.it This reaction cleaves the disulfide bond of DTNB and produces one mole of 2-nitro-5-thiobenzoate (TNB²⁻) for every mole of sulfhydryl. uniroma1.it The TNB²⁻ anion has a distinct yellow color and can be quantified spectrophotometrically by its strong absorbance at a wavelength of 412 nm. mdpi.comuniroma1.it

In the context of this compound, the assay is performed after the acetyl group has been cleaved (e.g., by hydrolysis under basic conditions) to expose the free thiol of the resulting 6-mercaptohexanoic acid. researchgate.netnih.gov This is particularly useful in bioconjugation applications to confirm that a protein or other molecule has been successfully "thiolated" using this compound as the reagent. researchgate.net The increase in absorbance at 412 nm after deacetylation provides a quantitative measure of the incorporated thiol groups. nih.gov

Elemental Compositional Analysis

Elemental analysis is a fundamental technique used to verify the empirical and molecular formula of a synthesized compound. For this compound, this analysis confirms the relative proportions of carbon, hydrogen, oxygen, and sulfur. The theoretical composition is calculated from its molecular formula, C₈H₁₄O₃S, and the atomic weights of its constituent elements. asianpubs.orgsigmaaldrich.com The experimentally determined values are then compared against these theoretical percentages to confirm the compound's identity and purity.

Table 3: Elemental Composition of this compound

| Element | Symbol | Atomic Weight ( g/mol ) | Atoms in Molecule | Total Mass ( g/mol ) | Mass Percentage (%) |

| Carbon | C | 12.011 | 8 | 96.088 | 50.54% |

| Hydrogen | H | 1.008 | 14 | 14.112 | 7.42% |

| Oxygen | O | 15.999 | 3 | 47.997 | 25.25% |

| Sulfur | S | 32.06 | 1 | 32.06 | 16.86% |

| Total | 190.26 | 100.00% |

Biological and Biochemical Interactions of 6 Acetylthiohexanoic Acid

Role as a Precursor in Biopolymer Biosynthesis

6-Acetylthiohexanoic acid serves as a key functionalized precursor in the biosynthesis of novel biopolymers. Its unique chemical structure, featuring a terminal thioester group, allows for its incorporation into polyhydroxyalkanoates (PHAs), creating a new class of functionalized polyesters known as PHACOS. google.comresearchgate.net These biopolymers possess thioester groups in their side chains, which confers unique properties and allows for subsequent chemical modifications. google.comresearchgate.net

PHACOS are medium-chain-length PHAs (mcl-PHAs) that incorporate monomers derived from this compound. csic.es The biosynthesis of these polymers is achieved through microbial fermentation, where bacteria utilize this compound as a building block, integrating it into the growing polyester (B1180765) chain. The resulting PHACOS are random copolymers, and their final composition can be tuned by adjusting the fermentation conditions and microbial strains used. csic.esresearchgate.net

Pseudomonas putida, particularly the KT2442 strain, is a well-studied microorganism for producing mcl-PHAs and has been successfully used to synthesize PHACOS. google.com This bacterium can metabolize this compound, but only in the presence of a suitable co-substrate that induces growth and the PHA synthesis machinery. google.com

The production of PHACOS relies on carefully designed fermentation strategies, most notably co-feeding regimes where multiple carbon sources are supplied to the microbial culture. csic.es A common approach is a two-stage fermentation process. google.comresearchgate.net In the first stage, the bacteria are grown to a suitable cell density, often using a readily metabolizable carbon source. In the second stage, the culture conditions are shifted to promote polymer accumulation, typically under nutrient limitation (like nitrogen) and in the presence of the PHA precursors. google.com

Decanoic acid is frequently used as a co-substrate and an inducer for PHA synthesis in P. putida. google.comgoogle.com It supports bacterial growth and activates the necessary enzymatic pathways for polymer production. google.comsci-hub.se this compound is then supplied as the functional precursor. google.com Studies have identified optimized conditions, such as using 2.4 mM decanoic acid as an inducer with 12 mM this compound as the functional carbon source, to achieve efficient PHACOS production. google.comgoogle.com Other research has also explored the use of non-related substrates like glucose and sucrose (B13894) in co-feeding strategies to produce PHACOS. csic.es

Table 1: Fermentation Strategies for PHACOS Production

| Parameter | Description | Reference |

| Primary Microorganism | Pseudomonas putida KT2442 (Wild-Type and fadB mutant) | google.com |

| Fermentation Type | Two-stage fermentation is commonly employed. | google.comresearchgate.net |

| Functional Precursor | This compound (6-ATH) | google.com |

| Inducer/Co-substrate | Decanoic acid, Glucose, Sucrose | google.comgoogle.comcsic.es |

| Example Co-feeding Regime | 12 mM 6-ATH with 2.4 mM decanoic acid | google.comgoogle.com |

The PHACOS polymer is a heteropolymer, meaning its chain is composed of different monomer units. nih.gov The composition is determined using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR). google.comresearchgate.net When P. putida is fed this compound and decanoic acid, the resulting PHACOS contains both functionalized and non-functionalized monomers.

The primary functionalized monomers are (R)-3-hydroxy-6-acetylthiohexanoate, derived directly from the precursor, and (R)-3-hydroxy-4-acetylthiobutanoate, a shorter derivative resulting from one cycle of β-oxidation. google.comcsic.es The non-functionalized monomers, such as 3-hydroxydecanoate, 3-hydroxyoctanoate, and 3-hydroxyhexanoate, are derived from the co-substrate (decanoic acid). researchgate.netnih.gov

The ratio of these monomers is highly dependent on the microbial strain used. The metabolically engineered P. putida KT42FadB strain incorporates a significantly higher percentage of the desired 3-hydroxy-6-acetylthiohexanoate monomer compared to the wild-type KT2442 strain. google.com

Table 2: Monomeric Composition of PHACOS from P. putida Strains

Data derived from a two-stage fermentation with 12 mM 6-ATH and 2.4 mM decanoic acid.

| Monomer | P. putida KT2442 (Wild-Type) (%) | P. putida KT42FadB (Mutant) (%) |

| 3-hydroxy-6-acetylthiohexanoate | 47.0 | 57.5 |

| 3-hydroxy-4-acetylthiobutanoate | 31.5 | 7.5 |

| Non-functionalized monomers | 21.5 | 35.0 |

Source: google.com

Table 3: Example Monomeric Composition of a PHACOS Batch

| Monomer | Molar Percentage (%) |

| 3-hydroxy-6-acetylthiohexanoate | 46.4 |

| 3-hydroxy-4-acetylthiobutanoate | 23.9 |

| 3-hydroxydecanoate | 10.3 |

| 3-hydroxyoctanoate | 17.5 |

| 3-hydroxyhexanoate | 1.9 |

Source: researchgate.netnih.gov

Production of Functionalized Polyhydroxyalkanoates (PHACOS)

Fermentation Strategies and Substrate Co-feeding Regimes

Bioconjugation and Protein Modification Capabilities

This compound is a bifunctional molecule that can be used as a chemical linker in bioconjugation. googleapis.com Its structure contains a terminal carboxylic acid group (-COOH) and a protected sulfhydryl group in the form of a thioester (-SAc).

The carboxylic acid end can be activated, commonly using carbodiimide (B86325) chemistry with reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and N-hydroxysulfosuccinimide (NHS), to react with primary amines, such as the lysine (B10760008) residues on the surface of proteins. googleapis.comresearchgate.net This reaction forms a stable amide bond, effectively tethering the hexanoic acid backbone to the protein.

This capability has been utilized to conjugate small molecules (haptens) to larger carrier proteins like bovine serum albumin (BSA) or ovalbumin (OVA) to create immunogens for antibody production. researchgate.netacs.org The thioester group on the other end of the linker remains available for further reactions, providing a versatile platform for creating complex biomolecular conjugates. google.com

Covalent Coupling with Biological Macromolecules (e.g., Proteins, Peptides)

This compound is a valuable reagent in bioconjugation, facilitating the covalent attachment to biological macromolecules like proteins and peptides. This is primarily due to its dual functionality: a terminal carboxylic acid group and a thioester group. The thioester group is particularly useful for its ability to react selectively with thiol groups, such as those found in the cysteine residues of proteins. This reaction forms stable immunogen conjugates, a property not present in analogues with ketone or chloro substitutions.

The carboxylic acid end of this compound can be activated to form a reactive ester, which then readily couples with primary amine groups present on proteins and peptides, such as the side chain of lysine residues. This process results in the formation of a stable amide bond, effectively linking the molecule to the macromolecule. This bifunctional nature allows this compound to act as a linker, modifying proteins and peptides with a reactive thiol group after the deprotection of the acetyl group.

For instance, 6-aminohexanoic acid, a structurally related compound, has been used to enhance the hydrophobicity of short synthetic peptides, thereby improving their coating efficiency in immunoassay procedures. mdpi.com This highlights the utility of such bifunctional molecules in modifying the properties of biological macromolecules for specific applications.

Application in Immunogen Synthesis for Antibody Production

A significant application of this compound is in the synthesis of immunogens for the production of antibodies. mdpi.comresearchgate.net An immunogen is a substance that can elicit an immune response, leading to the production of antibodies. To achieve this, small molecules (haptens), which are not immunogenic on their own, are conjugated to larger carrier proteins, such as ovalbumin (OVA) or bovine serum albumin (BSA). mdpi.comresearchgate.net

This compound plays a crucial role in this conjugation process. mdpi.comresearchgate.net In a common two-step method, the carrier protein is first conjugated with this compound. mdpi.comresearchgate.net The carboxylic acid group of this compound is activated and then reacted with amine groups on the protein. mdpi.com Following this, the acetyl group on the thioester is removed to expose a free thiol group on the protein. This thiolated protein is then reacted with the hapten, for example, microcystin-LR (MC-LR), under basic conditions to form the final immunogen conjugate. mdpi.com This MC-LR-protein conjugate can then be used to immunize animals to produce monoclonal antibodies specific to MC-LR. mdpi.comresearchgate.net

This method has been successfully used to generate monoclonal antibodies for the detection of toxins like MC-LR in water samples. mdpi.com The resulting antibodies have shown high sensitivity and specificity, forming the basis for diagnostic tools like ELISA and immunochromatographic strips. mdpi.com

Specific Reagents and Reaction Conditions for Bioconjugation (e.g., EDC/NHS Activation)

The covalent coupling of this compound to proteins and peptides is typically achieved through the activation of its carboxylic acid group. mdpi.comresearchgate.net A widely used and effective method for this activation is the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, N-hydroxysulfosuccinimide (sulfo-NHS). mdpi.comresearchgate.netwindows.net

EDC is a zero-length crosslinker that facilitates the formation of an amide bond between a carboxyl group and a primary amine. windows.net The reaction proceeds by EDC first reacting with the carboxyl group of this compound to form a highly reactive O-acylisourea intermediate. nih.gov However, this intermediate is unstable in aqueous solutions and can be hydrolyzed. nih.govresearchgate.net

To improve the efficiency and stability of the reaction, NHS or sulfo-NHS is added. researchgate.netwindows.net These compounds react with the O-acylisourea intermediate to form a more stable NHS ester. researchgate.netnih.gov This amine-reactive ester has a longer half-life in aqueous buffers and reacts efficiently with the primary amine groups on the protein (e.g., lysine residues) to form a stable amide bond. nih.gov

The reaction is typically carried out in a buffer at a slightly acidic to neutral pH, such as a MES (2-(N-morpholino)ethanesulfonic acid) buffer at pH 6.0. mdpi.comresearchgate.net This pH is a compromise that allows for both the activation of the carboxyl group and the subsequent reaction with the amine. researchgate.net For example, a protocol for conjugating this compound to ovalbumin (OVA) involves activating the acid with EDC and NHS in a mixture of MES buffer and DMF for 6 hours. mdpi.com

Interactive Table: Reagents and Conditions for Bioconjugation

| Reagent/Condition | Role/Description | Typical Concentration/Value | Source |

| This compound | The linker molecule containing a carboxyl and a protected thiol group. | Varies based on reaction scale. | mdpi.com |

| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | Activates the carboxyl group to form a reactive intermediate. | 4 mM | windows.net |

| NHS (N-hydroxysuccinimide) / Sulfo-NHS | Stabilizes the reactive intermediate by forming a more stable ester. | 10 mM | windows.net |

| MES Buffer | Maintains the optimal pH for the reaction. | 0.1 M, pH 6.0 | mdpi.com |

| Carrier Protein (e.g., OVA, BSA) | The macromolecule to be conjugated. | 1-2 mg/mL | windows.net |

| Reaction Time | Duration of the activation and conjugation steps. | 6 hours for activation | mdpi.com |

| pH | Crucial for reaction efficiency. | ~6.0 | mdpi.comresearchgate.net |

Investigations into Antimicrobial Activity and Biofilm Inhibition

Elucidation of Bactericidal Mechanisms

The precise bactericidal mechanism of this compound is still under investigation, but it is believed that the thioester group plays a crucial role in its antimicrobial activity. nih.gov When incorporated into polymers like polyhydroxyalkanoates (PHAs), forming what is known as PHACOS, the resulting material exhibits selective and efficient inhibition of bacteria such as methicillin-resistant Staphylococcus aureus (MRSA). nih.govnih.gov

One proposed mechanism is that the thioester groups in the side chains of the polymer are responsible for the bactericidal effect. nih.gov It is also possible that the hydroxyl-derivatives of this compound, which are the monomeric units, could be the actual biocidal agents. nih.gov The polymerization of these active monomers leads to an antimicrobial polymer. nih.gov

The general antimicrobial mechanisms of weak organic acids involve the disruption of the bacterial cell membrane, leading to leakage of intracellular components. researchgate.netfrontiersin.org They can also interfere with essential metabolic processes by altering the internal pH of the cell. frontiersin.org While these general mechanisms may apply, the specific contribution of the thioester group in this compound's activity requires further research.

Comparative Efficacy against Bacterial Strains (e.g., Staphylococcus aureus)

Studies have demonstrated the notable antimicrobial efficacy of this compound, particularly against Staphylococcus aureus. nih.govhymedpoly.eu In a comparative study, the minimum inhibitory concentration (MIC) of this compound against S. aureus was found to be 40 μM. nih.gov This was significantly lower, indicating higher potency, than that of structurally similar fatty acids. nih.gov For comparison, the MIC of hexanoic acid was 0.7 mM (700 μM), and for octanoic acid, it was 3 mM (3000 μM). nih.gov This suggests that the presence of the acetylthio group is critical to its enhanced antibacterial activity. nih.gov

Furthermore, when this compound is used as a precursor to create functionalized polymers known as PHACOS, these materials have shown potent bactericidal activity against methicillin-resistant Staphylococcus aureus (MRSA) both in laboratory settings and in living organisms. nih.govnih.gov Preliminary studies have also indicated its activity against various Staphylococcus aureus strains. hymedpoly.eu

**Interactive Table: Comparative MIC Values against *S. aureus***

| Compound | MIC (μM) | Fold Difference vs. This compound | Source |

| This compound | 40 | - | nih.gov |

| Hexanoic acid | 700 | 17.5x higher | nih.gov |

| Octanoic acid | 3000 | 75x higher | nih.gov |

Inhibition of Biofilm Formation

Bacterial biofilms are communities of microorganisms encased in a self-produced matrix, which makes them notoriously resistant to antibiotics and host immune responses. westminster.ac.uk The ability to inhibit biofilm formation is a critical attribute for new antimicrobial agents.

Research has shown that materials incorporating this compound can effectively inhibit biofilm formation. nih.gov Specifically, a functionalized bacterial polyester, PHACOS, which is synthesized using this compound as a precursor, demonstrated a significant reduction in Staphylococcus aureus biofilm formation. nih.govchemicalbook.com When compared to control polymers like poly(3-hydroxyoctanoate-co-hydroxyhexanoate) and poly(ethylene terephthalate), PHACOS surfaces showed a 3.2-fold decrease in biofilm formation. nih.gov

Interestingly, while biofilm formation was significantly reduced, there were no observed differences in the initial bacterial adhesion among these polymers. nih.gov This suggests that the inhibitory effect of PHACOS is not on the initial attachment of bacteria but rather on the subsequent development and maturation of the biofilm. nih.gov The failure of medical implants is often associated with bacterial contamination and subsequent biofilm formation, highlighting the potential of materials functionalized with this compound in clinical applications. westminster.ac.uk

Studies on Enzymatic Interactions and Metabolic Pathways of this compound

The biochemical behavior of this compound is significantly defined by its interactions with various enzymes and its integration into metabolic pathways. Research in this area has elucidated its role as a substrate for specific enzymes, its influence on microbial metabolism, and its potential to modulate enzyme activity.

Substrate Specificity in Enzyme-Catalyzed Reactions

Enzyme specificity refers to the ability of an enzyme to select a particular substrate from a group of similar molecules. brainbrooder.com In the context of this compound, studies have primarily focused on its role as a precursor for the biosynthesis of functionalized polyhydroxyalkanoates (PHAs).

In the bacterium Pseudomonas putida, this compound serves as a substrate for the enzymes involved in the PHA synthesis pathway. researchgate.netcsic.es Specifically, it is converted into 6-acetylthio-3-hydroxyhexanoic acid (OH-6ATH), which is then incorporated as a monomer into the growing PHA polymer chain. researchgate.netcsic.es This indicates that the PHA synthase and other associated enzymes of P. putida can recognize and process this thioester-containing fatty acid, highlighting a degree of flexibility in their substrate specificity. However, it has been noted that this compound can be a poor substrate for supporting bacterial growth and polymer accumulation on its own, often requiring a co-feeding strategy with a more readily metabolizable carbon source like decanoic acid to enhance the efficiency of PHA production. google.comwestminster.ac.uk

The enzymatic processing of this compound is not limited to its direct incorporation. Evidence suggests that it can also undergo one cycle of β-oxidation prior to incorporation, resulting in the formation of a shorter monomer, 4-acetylthio-3-hydroxybutanoic acid (OH-4ATB), which is also found in the resulting PHA polymer. researchgate.netcsic.es This demonstrates that the enzymes of the β-oxidation pathway can also act on this compound, though the efficiency may vary depending on the specific bacterial strain and its genetic makeup.

Influence on Microbial Metabolic Pathways (e.g., β-oxidation pathway)

This compound has been shown to influence microbial metabolic pathways, most notably the β-oxidation pathway in bacteria like Pseudomonas putida. The β-oxidation cycle is a central metabolic route for the degradation of fatty acids. csic.es When P. putida is cultured with this compound, the compound enters the β-oxidation pathway. researchgate.net

Research has demonstrated that in wild-type P. putida KT2442, this compound is partially metabolized through β-oxidation, leading to the formation of both 6-acetylthio-3-hydroxyhexanoic acid (OH-6ATH) and the chain-shortened derivative 4-acetylthio-3-hydroxybutanoic acid (OH-4ATB) which are then incorporated into polyhydroxyalkanoates (PHAs). researchgate.net This indicates that the thioester group does not completely inhibit the enzymes of the β-oxidation pathway.

Interestingly, studies using a mutant strain, P. putida KT42FadB, which has a disrupted fadB gene in the β-oxidation pathway, have provided further insight. researchgate.net The fadB gene encodes for a multifunctional enzyme that catalyzes several steps in the β-oxidation cycle. In this mutant strain, the degradation of fatty acids is impaired. When fed with this compound and a co-substrate, the resulting PHA contained mainly OH-6ATH monomer units, with a significantly reduced amount of the shorter OH-4ATB derivative. researchgate.net This confirms that the formation of the shorter monomer is indeed a result of the β-oxidation pathway's action on this compound.

The ability to manipulate the monomeric composition of the resulting PHA by using such mutant strains highlights the direct influence of this compound on this metabolic route and the potential to control the final properties of the biopolymer.

Table 1: Monomeric Composition of PHACOS in P. putida Strains

| Bacterial Strain | Key Genetic Trait | Primary Monomer from this compound | Secondary Monomer from this compound |

| P. putida KT2442 (Wild-Type) | Intact β-oxidation pathway | 6-acetylthio-3-hydroxyhexanoic acid (OH-6ATH) | 4-acetylthio-3-hydroxybutanoic acid (OH-4ATB) |

| P. putida KT42FadB (Mutant) | Disrupted fadB gene in β-oxidation pathway | 6-acetylthio-3-hydroxyhexanoic acid (OH-6ATH) | Minimal to no 4-acetylthio-3-hydroxybutanoic acid (OH-4ATB) |

Data compiled from research on PHA biosynthesis in Pseudomonas putida. researchgate.net

Modulation of Enzyme Activity (e.g., Sirtuin enzymes)

Recent studies have begun to explore the role of this compound in modulating the activity of certain enzymes, such as sirtuins. Sirtuins are a class of NAD+-dependent deacetylases that are involved in a wide range of cellular processes, including metabolism and gene expression. biorxiv.orgnih.gov

Some sirtuins, like SIRT6, have been shown to have inefficient deacetylase activity, which can be allosterically activated by long-chain fatty acids. nih.govnih.gov While direct and extensive studies on the specific interaction between this compound and sirtuins are still emerging, preliminary research suggests its potential as a modulator. In a study aimed at discovering novel modulators of Sirt3, this compound was included in a library of carboxylic acids for screening. biorxiv.org

The structural similarity of this compound to other fatty acids that are known to interact with sirtuins suggests a potential for binding and influencing their catalytic activity. The presence of the thioester group could introduce unique interactions within the enzyme's binding pocket, potentially leading to either activation or inhibition. Further research is needed to fully elucidate the specific effects and mechanisms of this compound on the activity of sirtuins and other enzymes.

Utility as a Reagent in Biochemical Assays and Metabolic Probes

The unique chemical structure of this compound lends itself to applications as a reagent in biochemical assays and as a metabolic probe. csic.es Its thioester functionality is a key feature that can be exploited for these purposes. sigmaaldrich.com

In the context of biochemical assays, this compound has been used in the synthesis of immunogens for the production of monoclonal antibodies. researchgate.net For instance, it has been conjugated to carrier proteins like ovalbumin (OVA) using the carbodiimide EDC/NHS method. researchgate.net The resulting protein conjugate can then be used to immunize animals and generate antibodies against specific targets. The thioester group provides a reactive handle for such conjugations.

As a metabolic probe, this compound can be used to study and trace fatty acid metabolism. csic.es By introducing this functionalized fatty acid into a biological system, researchers can follow its uptake and incorporation into various metabolic pathways, such as the β-oxidation pathway and the synthesis of biopolymers like PHAs. researchgate.netcsic.es The presence of the thioester group and the sulfur atom can serve as a unique tag that can be detected by analytical techniques like mass spectrometry, allowing for the tracking of the molecule's metabolic fate. This makes it a valuable tool for understanding the intricacies of fatty acid transport and metabolism in various organisms.

Applications of 6 Acetylthiohexanoic Acid in Advanced Materials and Chemical Biology

Development of Functionalized Polymeric Materials (e.g., PHACOS)

6-Acetylthiohexanoic acid is a key precursor in the biosynthesis of a novel class of functionalized polyhydroxyalkanoates (PHAs) known as PHACOS (poly(3-hydroxy-acetylthioalkanoate-co-3-hydroxyalkanoate)). nih.gov These biopolyesters are produced by bacteria, such as Pseudomonas putida, through a co-feeding strategy involving a primary carbon source for growth, like decanoic acid, and this compound as the precursor for the functional side chains. nih.govhymedpoly.eu The resulting polymer incorporates monomers derived from this compound, such as 3-hydroxy-6-acetylthiohexanoate and 3-hydroxy-4-acetylthiobutanoate, alongside non-functionalized monomers. nih.govcsic.es

Engineering of Polymers with Tunable Mechanical and Biological Properties

The incorporation of this compound into the PHA backbone allows for the engineering of polymers with tunable properties. nih.govcsic.es The presence of the thioester group in the side chains of PHACOS imparts unique characteristics that can be tailored by controlling the monomer composition during bacterial fermentation. csic.esgoogle.com This control over the chemical structure enables the production of materials with a range of physical and mechanical properties, from rigid to elastomeric, making them suitable for diverse applications. google.com

The monomer composition of PHACOS can be influenced by the bacterial strain and fermentation conditions. For instance, a mutant strain of Pseudomonas putida has been shown to produce PHACOS with a higher content of 3-hydroxy-6-acetylthiohexanoate compared to the wild-type strain.

| Strain | 3-Hydroxy-6-ATH (%) | 3-Hydroxy-4-ATH (%) |

| Wild-Type | 34.2 ± 1.8 | 10.6 ± 0.9 |

| Mutant | 41.5 ± 2.1 | 8.3 ± 0.7 |

Data derived from GC-MS and NMR analysis.

Integration into Antibacterial Scaffolds for Regenerative Medicine Research

A significant application of PHACOS derived from this compound is in the development of antibacterial scaffolds for regenerative medicine. nih.gov The thioester groups in the polymer's side chains confer inherent bactericidal activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA). nih.govresearchgate.net This antimicrobial property is critical for preventing infections associated with biomedical implants. westminster.ac.uk

Research has demonstrated that scaffolds made from blends of PHACOS and other PHAs can effectively reduce bacterial colonization. For example, 3D printed scaffolds combining P(3HO-co-3HD-co-3HDD) with PHACOS have shown a significant reduction in Staphylococcus aureus cells. nih.gov Furthermore, these materials have been found to be biocompatible, supporting the growth of cells like fibroblasts and pre-osteoblasts, which is essential for tissue regeneration applications. nih.govacs.org Studies have shown that PHACOS can reduce S. aureus biofilm formation by 3.2-fold compared to control polymers. nih.gov The minimal inhibitory concentration (MIC) of this compound against S. aureus is significantly lower than that of related fatty acids, highlighting the importance of the thioester group for its antimicrobial activity. nih.gov

| Compound | MIC (μM) |

| This compound | 40 |

| Hexanoic acid | 700 |

| Octanoic acid | 3000 |

Strategies for Biosensor Development through Conjugation Chemistry

The reactive thioester and carboxylic acid functionalities of this compound make it a valuable tool in the development of biosensors. mdpi.com These groups allow for covalent conjugation to biomolecules, such as proteins, to create immunogens for antibody production. mdpi.com

A common strategy involves a two-step process. First, a carrier protein like ovalbumin (OVA) is modified with this compound using the EDC/NHS (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide / N-hydroxysulfosuccinimide) coupling method. mdpi.comacs.orgacs.org This introduces thiol groups onto the protein surface. Subsequently, the target molecule, such as the toxin microcystin-LR (MC-LR), can be conjugated to the thiolated protein. mdpi.com The resulting conjugate can then be used to immunize animals and generate monoclonal antibodies specific to the target molecule. These antibodies are the key recognition elements in immunoassays like ELISA (enzyme-linked immunosorbent assay) and immunochromatographic strips for the sensitive detection of the target analyte. mdpi.com

Precursor in Complex Organic Molecule Construction

This compound serves as a valuable synthon, or building block, in the construction of more complex organic molecules, particularly in the pharmaceutical industry. google.comgoogle.com The monomers derived from PHACOS, such as (R)-3-hydroxy-6-acetylthiohexanoic acid and (R)-3-hydroxy-4-acetylthiobutanoic acid, are enantiopure, meaning they exist as a single stereoisomer. google.comgoogle.com This is highly advantageous as the biological activity of many pharmaceutical compounds is dependent on their specific stereochemistry. These chiral monomers can be obtained from the depolymerization of PHACOS and subsequently used as starting materials in the synthesis of complex, biologically active molecules. google.com

Ligand Design in Coordination Chemistry and Molecular Magnetism

In the realm of coordination chemistry, this compound has been utilized as a ligand to synthesize novel metal complexes with interesting magnetic properties. rsc.orgrsc.org The carboxylate group of the molecule can coordinate to metal ions, while the thioester functionality offers a site for further modification or surface anchoring. rsc.orgresearchgate.net

Synthesis of Hexametallic Metal Complexes

Researchers have successfully synthesized hexametallic manganese(III) complexes using this compound (referred to as 6-hatha in the literature) as a ligand. rsc.orgrsc.orgresearchgate.net These complexes, with the general formula [Mn6(μ3-O)2(H2N-sao)6(6-atha)2(EtOH)6], exhibit single-molecule magnet (SMM) behavior. rsc.orgrsc.org SMMs are individual molecules that can function as tiny magnets and are of great interest for potential applications in high-density data storage and quantum computing.

The synthesis involves reacting a manganese(II) salt with salicylamidoxime (B1384353) and this compound in the presence of a base. rsc.org The resulting complex features a core of six manganese ions bridged by oxygen atoms and salicylamidoxime ligands, with the 6-acetylthiohexanoate ligands coordinated to the manganese centers. rsc.orgrsc.org The presence of the thioester group in these SMMs opens up possibilities for grafting them onto surfaces, such as gold, which is a key step towards the fabrication of molecular electronic devices. researchgate.net

| Complex | Formula | Crystal System | Space Group | Spin-Ground State (S) |

| 2 | [Mn6(μ3-O)2(H2N-sao)6(6-atha)2(EtOH)6]·6EtOH | Monoclinic | P21/c | 4 |

Exploration in Single-Molecule Magnets (SMMs) for Spintronics Research

The field of molecular spintronics aims to utilize the intrinsic spin of single molecules to create novel electronic devices for data storage and quantum computing. researchgate.netguidechem.com A significant challenge in this area is the effective connection of functional molecules, such as Single-Molecule Magnets (SMMs), to electrodes within a device. arxiv.orgmdpi.com SMMs are individual molecules that exhibit classical magnetic properties below a certain blocking temperature, making them ideal candidates for the ultimate miniaturization of magnetic memory and logic devices. researchgate.netmdpi.com The functionalization of SMMs with specific ligands is a crucial strategy to enable their grafting onto surfaces or their integration into junction devices. researchgate.netrsc.org In this context, this compound has emerged as a key functionalizing agent.

Researchers have successfully synthesized and characterized novel hexametallic manganese(III) SMMs using thioester-carboxylate ligands, including this compound. rsc.orgrsc.org The resulting complex, with the formula [Mn₆(μ₃-O)₂(H₂N-sao)₆(6-atha)₂(EtOH)₆]·6EtOH, incorporates the deprotonated form of this compound, known as 6-acetylthiohexanoate (6-atha). researchgate.netrsc.org These represent the first instances of thioester-functionalised complexes in the well-established family of oxime-based [Mn₆] SMMs. rsc.orgrsc.org The presence of the thioester group, which can be converted to a thiol, provides a chemical anchor for grafting the SMM onto metallic surfaces, a critical step for creating molecular spintronic devices. rsc.orgnsf.govaps.org

The magnetic properties of these functionalized SMMs are of primary importance. Magnetic susceptibility studies revealed that the complex incorporating 6-acetylthiohexanoate, hereafter referred to as the Mn₆-atha complex, behaves as a single-molecule magnet. researchgate.netrsc.orgrsc.org The stability and defined magnetic characteristics of this complex make it a suitable candidate for investigation in spintronic applications. rsc.orgrsc.org

Table 1: Properties of the 6-Acetylthiohexanoate Functionalized SMM

| Property | Value | Source |

| Complex Formula | [Mn₆(μ₃-O)₂(H₂N-sao)₆(6-atha)₂(EtOH)₆]·6EtOH | rsc.org |

| Crystal System | Monoclinic | rsc.orgrsc.org |

| Space Group | P2₁/c | rsc.orgrsc.org |

| Spin-Ground State (S) | 4 | researchgate.netrsc.org |

The practical application of the Mn₆-atha complex in a spintronic device has been demonstrated in a magnetic tunnel junction (MTJ) architecture. researchgate.netnsf.gov In these experiments, the SMM was chemically bonded between two nickel (Ni) ferromagnetic electrodes within an exposed-edge Ni–AlOₓ–Ni tunnel junction. researchgate.netnsf.gov The 6-acetylthiohexanoate ligand serves as a tether, with its terminal thiol group forming a bond with the nickel electrodes. nsf.gov

Transport studies conducted on this SMM-treated MTJ at room temperature yielded significant results. The device exhibited phenomena such as current enhancement and transitory current suppression. researchgate.netnsf.gov These findings indicate that the magnetic molecule influences the spin-dependent transport properties of the junction. nsf.gov The interaction between the SMM and the ferromagnetic electrodes, facilitated by the this compound-derived linker, opens pathways for developing new logic and memory devices based on molecular spin states. researchgate.netnsf.gov This research highlights the potential of using this compound to integrate SMMs into functional spintronic systems. rsc.orgnsf.gov

Computational and Theoretical Investigations of 6 Acetylthiohexanoic Acid

Molecular Modeling and Docking Studies

Molecular modeling and docking are powerful computational tools used to predict how a molecule, such as 6-acetylthiohexanoic acid, might interact with a biological target. These methods are essential for rational drug design and understanding biochemical pathways.

Molecular docking simulations are employed to predict the binding affinity and orientation of a ligand within the active site of a target protein. For this compound (6-ATH), a key application is its role as a precursor for the biosynthesis of functionalized polyhydroxyalkanoates (PHAs), specifically poly-3-hydroxy-6-acetylthiohexanoate-co-4-acetylthiobutanoate (PHACOS). chemicalbook.com In this context, the target biological molecules are enzymes known as PHA synthases.

Computational models can simulate the binding of 6-ATH to the active site of PHA synthases. Docking algorithms, such as AutoDock Vina, calculate a scoring function to estimate the binding free energy (ΔG), which indicates the strength of the interaction. A lower binding energy suggests a more favorable interaction. Studies on related systems use these techniques to screen libraries of molecules for their potential to modulate the activity of a biological receptor. globalresearchonline.net For instance, molecular docking has been successfully used to identify potential inhibitors for enzymes like acetylcholinesterase and to study the interaction of phytoalexins with pathogenic proteins in plants, yielding binding energy data in Kcal/mol. pomics.com While specific binding energy values for 6-ATH with PHA synthase are not widely published, the methodology allows for the comparison of its binding affinity against other natural or synthetic substrates.